N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a chemical compound used in scientific research. It possesses diverse applications ranging from drug discovery to material synthesis, making it a valuable tool for advancements in various scientific fields.
Preparation Methods
The synthesis of N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the reaction of 2-aminophenol with benzyl bromide under basic conditions to form the benzoxazole ring. This intermediate is then reacted with propanoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring is known to exhibit various biological activities, including antimicrobial and anticancer effects, by interfering with cellular processes and pathways .
Comparison with Similar Compounds
N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can be compared with similar compounds such as N-benzyl-2,1-benzoxazol-3-amine. While both compounds contain the benzoxazole ring, their unique substituents confer different chemical and biological properties. This compound is particularly noted for its diverse applications in scientific research .
Properties
IUPAC Name |
N-benzyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(18-12-13-6-2-1-3-7-13)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h1-9H,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBFBMFKNIJYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.